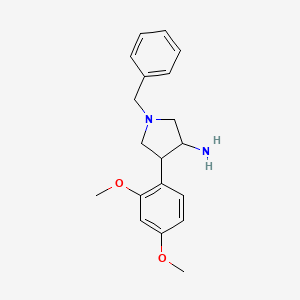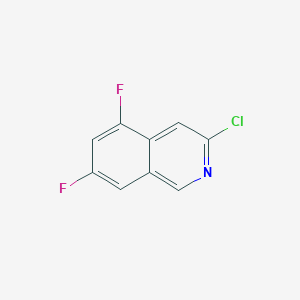
3-Chloro-5,7-difluoroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5,7-difluoroisoquinoline is a heterocyclic aromatic compound that belongs to the class of isoquinolines. Isoquinolines are known for their diverse biological activities and are widely used in pharmaceuticals and materials science. The presence of chlorine and fluorine atoms in the structure of this compound imparts unique chemical properties, making it a valuable compound for various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5,7-difluoroisoquinoline can be achieved through several methods. One common approach involves the nucleophilic substitution of fluorine atoms on a pre-fluorinated isoquinoline precursor. For example, 3,5,6,7,8-pentachloroisoquinoline can be treated with cesium fluoride in deuterated dimethyl sulfoxide at elevated temperatures to yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar nucleophilic substitution techniques. The choice of reagents and reaction conditions is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-5,7-difluoroisoquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as cesium fluoride or potassium fluoride in polar aprotic solvents like dimethyl sulfoxide.
Cross-Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products:
Nucleophilic Substitution: Substituted isoquinolines with different functional groups.
Cross-Coupling Reactions: Biaryl compounds with extended conjugation.
Scientific Research Applications
3-Chloro-5,7-difluoroisoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Mechanism of Action
The mechanism of action of 3-Chloro-5,7-difluoroisoquinoline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, fluorinated isoquinolines are known to inhibit enzymes like DNA gyrase and topoisomerase, which are crucial for bacterial DNA replication .
Comparison with Similar Compounds
- 3-Chloro-1-fluoroisoquinoline
- 5,6,7,8-Tetrachloroquinoline
- 7-Fluoro-4-chloroquinoline
Comparison: 3-Chloro-5,7-difluoroisoquinoline is unique due to the specific positions of the chlorine and fluorine atoms on the isoquinoline ring. This unique substitution pattern can lead to different chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C9H4ClF2N |
|---|---|
Molecular Weight |
199.58 g/mol |
IUPAC Name |
3-chloro-5,7-difluoroisoquinoline |
InChI |
InChI=1S/C9H4ClF2N/c10-9-3-7-5(4-13-9)1-6(11)2-8(7)12/h1-4H |
InChI Key |
KNHVKZZJYJZFHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=CC(=NC=C21)Cl)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


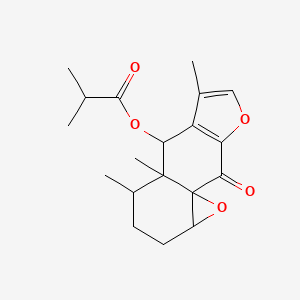

![7-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-(4-fluorophenyl)-2H,3H,4H,6H-pyrimido[4,5-d][1,3]diazine-2,4-dione](/img/structure/B12312530.png)
![rac-(3aR,6aS)-3a-methyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-2,2-dione hydrochloride, cis](/img/structure/B12312538.png)
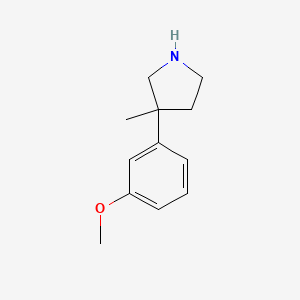
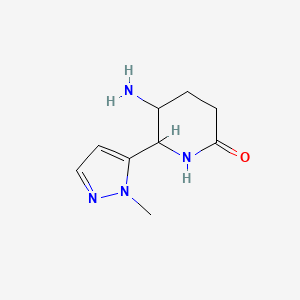
![rac-1-[(3R,4S)-4-ethoxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylic acid, trans](/img/structure/B12312554.png)
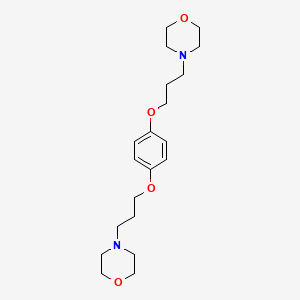
![19-ethyl-19-hydroxy-10-[2-(propan-2-ylamino)ethyl]-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione;hydrochloride](/img/structure/B12312572.png)
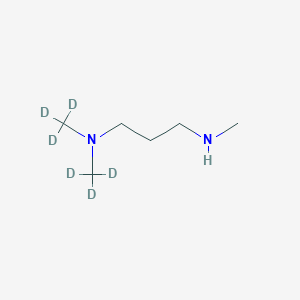
![4-Chloro-1-(4-methoxyphenyl)-6-(methylthio)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B12312585.png)
![1-[5-(Propan-2-yl)furan-2-yl]ethan-1-one](/img/structure/B12312591.png)
![3-[(6-Aminopyridin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B12312596.png)
